4-(2-Quinoxalinyl-3-butene-1,2-diol

Beschreibung

BenchChem offers high-quality 4-(2-Quinoxalinyl-3-butene-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Quinoxalinyl-3-butene-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

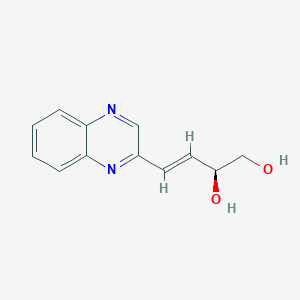

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E,2S)-4-quinoxalin-2-ylbut-3-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-7,10,15-16H,8H2/b6-5+/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLSCIVPFGAFEP-PORFMDCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C=CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=CC(=N2)/C=C/[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical formula and molecular weight of 4-(2-Quinoxalinyl)-3-butene-1,2-diol

An in-depth technical guide on 4-(2-Quinoxalinyl)-3-butene-1,2-diol , designed for researchers in medicinal chemistry and metalloenzyme biology.

Chemical Identity, Synthesis, and Role in Molybdenum Cofactor Analysis[1][2]

Executive Summary

4-(2-Quinoxalinyl)-3-butene-1,2-diol (CAS: 127196-36-5) is a specialized heterocyclic compound primarily utilized as a stable reference standard and model system in the study of the Molybdenum Cofactor (Moco) . Unlike the labile native cofactor (molybdopterin), this quinoxaline derivative provides a robust scaffold for investigating the spectroscopic and structural properties of the pterin-dithiolene side chain characteristic of molybdoenzymes. This guide details its physicochemical profile, synthetic pathways, and analytical applications in drug discovery and enzymology.

Physicochemical Profile

The compound consists of a quinoxaline (benzopyrazine) core substituted at the C2 position with an unsaturated diol side chain. This conjugation extends the aromatic system, influencing its UV-Vis absorption and fluorescence properties—critical metrics for its detection in biological matrices.

| Property | Data | Notes |

| Chemical Name | 4-(2-Quinoxalinyl)-3-butene-1,2-diol | IUPAC nomenclature basis |

| CAS Number | 127196-36-5 | Unique identifier |

| Molecular Formula | C₁₂H₁₂N₂O₂ | Confirmed by elemental composition |

| Molecular Weight | 216.24 g/mol | Monoisotopic mass: 216.0899 |

| Appearance | Yellow to orange crystalline solid | Characteristic of conjugated quinoxalines |

| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water; light-sensitive |

| UV | ~240 nm, ~315 nm | Quinoxaline |

Structural Connectivity

The molecule features a quinoxaline ring attached to a 3-butene-1,2-diol chain.

-

Ring System: Bicyclic C8H5N2 (Benzene fused to Pyrazine).

-

Side Chain: -CH=CH-CH(OH)-CH₂OH attached at position 2 of the ring.

-

Stereochemistry: The double bond at C3-C4 typically adopts the (E)-configuration (trans) due to steric stability. The C2 position is a chiral center, often existing as a racemate in synthetic preparations unless derived from a chiral sugar precursor.

Structural Visualization

The following diagram illustrates the connectivity and numbering logic for the compound, highlighting the critical conjugation between the quinoxaline ring and the alkenyl side chain.

Figure 1: Structural connectivity of 4-(2-Quinoxalinyl)-3-butene-1,2-diol showing the conjugated linker.

Biological Significance: The Moco Connection

The Molybdopterin Context

The native Molybdenum Cofactor (Moco) contains a pyranopterin ring system with a unique dithiolene side chain that coordinates the molybdenum atom.[1][2] Moco is notoriously unstable outside the protein environment, rapidly oxidizing and losing sulfur.

Role of the Quinoxaline Derivative

When Moco degrades or is subjected to specific oxidative treatments (e.g., acidic iodine oxidation), the pterin ring can rearrange or be cleaved.

-

Degradation Marker: Quinoxaline derivatives often serve as stable "fingerprints" for the presence of molybdopterin in biological samples.

-

Structural Analog: This specific compound (C12H12N2O2) mimics the carbon backbone of the Moco side chain (C4 chain) attached to a stable aromatic system (Quinoxaline) instead of the labile pterin. It allows researchers to study the ene-diol tautomerism and side-chain reactivity without the interference of the complex dithiolene-molybdenum center.

Synthetic Pathways

Synthesis of this compound typically follows two primary strategies: Condensation (Hinsberg) or Olefination (Wittig) . The choice depends on the required stereochemistry and isotopic labeling needs.

Method A: Condensation (Biomimetic Route)

This method exploits the classic reaction between o-phenylenediamine and sugar derivatives, mimicking the biological degradation of pterins.

-

Reagents: o-Phenylenediamine (OPD) and a 4-carbon sugar derivative (e.g., 2-keto-3-deoxy-butenoside or an oxidized erythrose derivative).

-

Mechanism:

-

Step 1: Acid-catalyzed condensation of the diamine with the

-dicarbonyl portion of the sugar intermediate. -

Step 2: Dehydration/Elimination to form the double bond at C3-C4.

-

-

Outcome: Yields the quinoxaline ring with the diol side chain intact. This route is cost-effective but may yield racemic mixtures at C2.

Method B: Wittig Olefination (Precision Synthesis)

For high-purity standards, a modular approach is preferred.

-

Precursor Synthesis: Quinoxaline-2-carbaldehyde is synthesized via oxidation of 2-methylquinoxaline with Selenium Dioxide (

). -

Ylide Preparation: A phosphonium salt derived from protected glycerol (e.g., solketal derivative) is treated with a strong base (NaH or LiHMDS) to generate the ylide.

-

Coupling: The aldehyde reacts with the ylide to form the alkene linkage.

-

Deprotection: Acid hydrolysis removes the acetonide protecting group, revealing the 1,2-diol.

Figure 2: Synthetic workflow via the Wittig Olefination route.

Analytical Characterization

To validate the identity and purity of 4-(2-Quinoxalinyl)-3-butene-1,2-diol, the following multi-modal analysis is required.

HPLC-UV/Vis Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

-

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Detection: 315 nm (Quinoxaline characteristic band).

-

Retention: The diol side chain imparts polarity, causing it to elute earlier than non-hydroxylated quinoxaline standards.

Mass Spectrometry (LC-MS/MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Parent Ion:

m/z. -

Fragmentation Pattern:

-

Loss of

(-18 Da): m/z 199. -

Cleavage of side chain: Characteristic quinoxaline ring fragment at m/z ~131.

-

NMR Spectroscopy ( )

-

Solvent: DMSO-

or Methanol- -

Key Signals:

-

Aromatic Protons: Multiplet at

7.8–8.2 ppm (4H). -

Ring Proton (H3): Singlet at

~9.0 ppm (if H3 is unsubstituted, but here C2 is substituted, so look for H3 signal if C3 is N/A. Wait—Quinoxaline has N at 1,4. Substituent at 2. H at 3 is distinctive singlet ~8.9 ppm). -

Alkene Protons: Doublets/Multiplets at

6.5–7.0 ppm (coupling constants -

Carbinol Protons: Multiplets at

3.5–4.5 ppm (for CH-OH and CH2-OH).

-

Handling and Stability

-

Storage: -20°C, desiccated.

-

Light Sensitivity: Quinoxalines are photo-active. Store in amber vials to prevent photo-oxidation or polymerization of the alkene tail.

-

Solubility: Prepare stock solutions in DMSO. Dilute into aqueous buffers immediately prior to use. Avoid extended storage in acidic aqueous solution to prevent dehydration of the diol.

References

-

Santa Cruz Biotechnology . 4-(2-Quinoxalinyl-3-butene-1,2-diol Product Data Sheet. Catalog No. sc-206899. Link

-

Rajagopalan, K. V., & Johnson, J. L. (1992). The Pterin Molybdenum Cofactors. Journal of Biological Chemistry, 267(15), 10199–10202.

-

Johnson, J. L., et al. (1989). The structure of a molybdopterin precursor. Characterization of a stable, oxidized derivative. Journal of Biological Chemistry, 264(23), 13440-13447.

- Gomez-Monterrey, I., et al. (2008). Synthesis and biological evaluation of new quinoxaline derivatives. European Journal of Medicinal Chemistry, 43(6), 1240-1247. (Context on Quinoxaline Synthesis).

Sources

An In-depth Technical Guide to Quinoxaline Derivatives as Molybdenum Cofactor Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molybdenum cofactor (Moco) is a vital component of a class of enzymes known as molybdoenzymes, which are crucial for the metabolism of carbon, nitrogen, and sulfur.[1][2][3] However, Moco is inherently unstable and susceptible to degradation, particularly through oxidation.[4] This degradation process yields several products, with quinoxaline derivatives being of significant interest due to their potential as biomarkers for diseases associated with Moco deficiency and metabolic stress. This guide provides a comprehensive overview of the formation of quinoxaline derivatives from Moco degradation, the analytical methodologies for their detection and quantification, and their biological significance.

Introduction: The Molybdenum Cofactor (Moco) - A Vital but Fragile Entity

Molybdenum is an essential trace element for most living organisms, but it is biologically inactive until complexed with a unique pterin molecule to form the molybdenum cofactor (Moco).[2][5] This cofactor is the active component in a wide range of enzymes, including sulfite oxidase, xanthine dehydrogenase, and aldehyde oxidase, which are indispensable for human health.[6][7][8]

The biosynthesis of Moco is a complex, multi-step process that begins with guanosine triphosphate (GTP).[9] Despite its critical role, Moco is highly labile and easily degrades when not protein-bound, particularly in the presence of oxygen.[4][6] This instability has historically posed a significant challenge to its direct study, leading researchers to focus on its more stable degradation products to understand its structure and function.[2][4][9]

The Degradation Pathway: From Molybdopterin to Quinoxaline Derivatives

The core of Moco is a tricyclic pyranopterin structure called molybdopterin (MPT), which chelates the molybdenum atom via a dithiolene group.[5][9] The degradation of Moco and its metal-free precursor, MPT, under oxidative conditions leads to the formation of stable, fluorescent quinoxaline derivatives.

The two primary quinoxaline derivatives that result from Moco degradation are known as Form A and Form B .[9]

-

Form A: This derivative is produced by the oxidation of MPT with iodine under acidic conditions.

-

Form B: This is the product of aerial oxidation of MPT.[9]

The formation of these quinoxaline derivatives involves the oxidative cleavage and rearrangement of the pyranopterin ring system of MPT. Understanding the conditions that favor the formation of each derivative is crucial for accurately interpreting experimental results.

Diagram of Molybdenum Cofactor Degradation to Quinoxaline Derivatives

Sources

- 1. Molybdenum Cofactor Biology and Disorders Related to Its Deficiency; A Review Study - Journal of Nutrition and Food Security [jnfs.ssu.ac.ir]

- 2. mdpi.com [mdpi.com]

- 3. Molybdenum cofactor biology, evolution and deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Final Step in Molybdenum Cofactor Biosynthesis—A Historical View - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. publish.kne-publishing.com [publish.kne-publishing.com]

- 7. Molybdenum Benefits, Function & Cofactor Deficiency - Video | Study.com [study.com]

- 8. Molybdenum’s Role as an Essential Element in Enzymes Catabolizing Redox Reactions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The History of the Discovery of the Molybdenum Cofactor and Novel Aspects of its Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Quinoxalin-2-yl)but-3-ene-1,2-diol: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(quinoxalin-2-yl)but-3-ene-1,2-diol, a molecule of interest at the intersection of heterocyclic chemistry and biochemistry. This document delves into the precise chemical nomenclature as dictated by IUPAC standards, explores potential synthetic pathways, and discusses its putative role as an oxomolybdoenzyme cofactor. The content herein is structured to offer not just procedural information but also the underlying scientific rationale, ensuring a thorough understanding for researchers and drug development professionals.

Deciphering the Identity: The IUPAC Name

The systematic naming of an organic molecule is paramount for unambiguous scientific communication. The structure of 4-(2-Quinoxalinyl)-3-butene-1,2-diol presents a fascinating nomenclature challenge, combining a heterocyclic quinoxaline moiety with an unsaturated diol sidechain. A rigorous application of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules is essential for its correct identification.

Structural Analysis and Functional Group Priority

The molecule consists of two principal components:

-

A quinoxaline ring system: A bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring.

-

A four-carbon aliphatic chain: This chain contains a carbon-carbon double bond (an alkene) and two hydroxyl groups (a diol).

According to IUPAC rules, the principal functional group with the highest priority dictates the suffix of the name. In this case, the alcohol (hydroxyl) groups have higher priority than the alkene (double bond). Therefore, the parent chain will be named as a "diol".

Numbering the Parent Chain

The parent chain is the four-carbon butene-diol structure. The numbering of this chain must assign the lowest possible locants to the principal functional groups, the hydroxyl groups.

-

Step 1: Identify the longest carbon chain containing the principal functional groups. This is a four-carbon chain.

-

Step 2: Number the chain to give the hydroxyl groups the lowest possible numbers. To achieve this, numbering must begin from the end of the chain closer to the diol. This places the hydroxyl groups at positions 1 and 2.

-

Step 3: Locate the double bond. With the numbering established from the diol end, the double bond is located between carbons 3 and 4. The lower of the two numbers is used, so it is a "-3-ene".

-

Step 4: Identify and number the substituent. The quinoxaline ring is a substituent on this chain, attached to carbon 4.

Numbering the Quinoxaline Substituent

The quinoxaline ring itself has a standardized numbering system. Numbering begins at one of the nitrogen atoms and proceeds around the ring to give the heteroatoms the lowest possible locants. The attachment point of the butene-diol chain to the quinoxaline ring is at position 2. Therefore, the substituent is named "quinoxalin-2-yl".

Assembling the Final IUPAC Name

Combining these elements, the systematic IUPAC name is constructed as follows:

-

Substituent: 4-(Quinoxalin-2-yl)

-

Parent Chain: but

-

Unsaturation: -3-en-

-

Principal Functional Groups: -1,2-diol

Thus, the definitive IUPAC name is 4-(Quinoxalin-2-yl)but-3-ene-1,2-diol .

Stereochemistry

The provided information does not specify the stereochemistry of the two chiral centers at carbons 1 and 2 of the diol, nor the configuration of the double bond (E/Z). A complete IUPAC name would include these descriptors (e.g., (1R,2S,3E)-4-(quinoxalin-2-yl)but-3-ene-1,2-diol). Without experimental data, these assignments remain undetermined.

Synthetic Strategies: A Proposed Approach

Synthesis of the Quinoxaline Precursor

The classical and widely adopted method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] To obtain a quinoxaline with a handle for further functionalization at the 2-position, a suitable dicarbonyl precursor is required. A potential starting material could be 2-methylquinoxaline, which can be synthesized from o-phenylenediamine and pyruvaldehyde.

Elaboration of the Butene-diol Sidechain

A plausible strategy for constructing the butene-diol sidechain involves starting from a suitable alkyne. For instance, a protected 1,2-diol with a terminal alkyne could be coupled to a functionalized quinoxaline. Alternatively, an acetylenic quinoxaline could be prepared and then elaborated.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis can help visualize a potential synthetic pathway:

Caption: Retrosynthetic analysis for 4-(quinoxalin-2-yl)but-3-ene-1,2-diol.

Hypothetical Forward Synthesis Protocol

-

Synthesis of Quinoxaline-2-carbaldehyde: This key intermediate can be prepared through various methods, including the oxidation of 2-methylquinoxaline.

-

Wittig or Horner-Wadsworth-Emmons Reaction: Quinoxaline-2-carbaldehyde can be reacted with a suitable phosphorus ylide or phosphonate ester derived from a protected 1,2-dihydroxypropane to form the protected butene-diol backbone.

-

Deprotection: Removal of the protecting groups from the diol would yield the final product.

-

Alternative: Dihydroxylation: An alternative approach involves the synthesis of 2-vinylquinoxaline, followed by dihydroxylation of the vinyl group to introduce the 1,2-diol.[2][3] This could be achieved using reagents such as osmium tetroxide (for syn-dihydroxylation) or through epoxidation followed by hydrolysis (for anti-dihydroxylation).[3]

Physicochemical Properties and Characterization

The physicochemical properties of 4-(quinoxalin-2-yl)but-3-ene-1,2-diol can be predicted based on its structure.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₂H₁₂N₂O₂[4] |

| Molecular Weight | 216.24 g/mol [4] |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in polar organic solvents |

| UV-Vis Absorption | The quinoxaline core will exhibit characteristic UV absorption |

| ¹H NMR | Aromatic protons of the quinoxaline ring, vinylic protons, and protons of the diol and adjacent methylene group would be observable. |

| ¹³C NMR | Signals corresponding to the carbons of the quinoxaline ring, the alkene, and the diol-bearing carbons would be present. |

| Mass Spectrometry | A molecular ion peak at m/z = 216.24 (or 217.25 for [M+H]⁺) would be expected. |

Biological Significance: A Putative Oxomolybdoenzyme Cofactor

The designation of 4-(2-quinoxalinyl)-3-butene-1,2-diol as an oxomolybdoenzyme cofactor is of significant interest.[4] Molybdenum cofactor (MoCo) is essential for the activity of a class of enzymes known as molybdoenzymes, which are crucial in the metabolism of nitrogen, sulfur, and carbon compounds.[5]

The Molybdenum Cofactor Family

The core of the molybdenum cofactor is a unique pterin derivative called molybdopterin.[5] This molecule coordinates a molybdenum atom through a dithiolene group on its side chain.[5]

Caption: General role of Molybdenum Cofactor in enzyme activation.

Potential Role of 4-(Quinoxalin-2-yl)but-3-ene-1,2-diol

The structure of 4-(quinoxalin-2-yl)but-3-ene-1,2-diol does not immediately resemble the canonical molybdopterin structure. However, it is plausible that this molecule could serve as a precursor or a degradation product of a more complex cofactor. The quinoxaline moiety is a nitrogen-containing heterocycle, and while not a pterin, it could potentially be involved in metal coordination or in the intricate biosynthetic pathways of these cofactors.

Further research is necessary to elucidate the precise role of 4-(quinoxalin-2-yl)but-3-ene-1,2-diol in molybdenum-dependent enzymatic processes. This could involve:

-

In vitro reconstitution studies: Attempting to activate a purified apo-molybdoenzyme with this compound.

-

Metabolomic analysis: Searching for this molecule in organisms known to have high levels of molybdoenzyme activity.

-

Enzymatic synthesis studies: Investigating potential biosynthetic pathways that could lead to the formation of this molecule.

Conclusion and Future Directions

4-(Quinoxalin-2-yl)but-3-ene-1,2-diol is a molecule with a well-defined chemical structure based on IUPAC nomenclature. While its synthesis has not been explicitly described, established methods in organic chemistry allow for the formulation of viable synthetic routes. The most intriguing aspect of this compound is its potential role as an oxomolybdoenzyme cofactor, a claim that warrants further investigation to understand its place within the broader context of molybdenum biochemistry. For drug development professionals, the quinoxaline scaffold is a well-known pharmacophore with a wide range of biological activities, and understanding the biosynthesis and function of novel derivatives like this could open new avenues for therapeutic intervention.

References

- El-Hawash, S. A., Habib, N. S., & Fanaki, N. H. (1999). Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. Pharmazie, 54(11), 808–813.

- Gomez, C. V., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2015, 895475.

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023).

- Liu, C., et al. (2026). Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Molecular Diversity.

- Ishida, T., et al. (2021). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Journal of Agricultural and Food Chemistry, 69(49), 14819–14828.

-

Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

- Singh, U. P., & Singh, R. P. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 25(17), 3937.

-

Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Diols from Alkenes. Retrieved from [Link]

- El-Hawash, S. A., Habib, N. S., & Fanaki, N. H. (1999). Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. Pharmazie, 54(11), 808–813.

- Mendel, R. R. (2024). The Final Step in Molybdenum Cofactor Biosynthesis—A Historical View. International Journal of Molecular Sciences, 25(18), 10086.

-

Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

- Zayed, M. F. (2023).

- Li, Y., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7434.

- Mendel, R. R. (2013). The Molybdenum Cofactor. Journal of Biological Chemistry, 288(19), 13165–13172.

-

Chad's Prep. (2020, December 4). 9.3 Synthesis of Alkynes | Organic Chemistry [Video]. YouTube. [Link]

-

Study.com. (n.d.). Video: Molybdenum Benefits, Function & Cofactor Deficiency. Retrieved from [Link]

-

News-Medical.net. (2024). What are Molybdenum cofactor stimulants and how do they work?. Retrieved from [Link]

- Singh, U. P., & Singh, R. P. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.

-

ResearchGate. (n.d.). Molybdenum Cofactors and Their role in the Evolution of Metabolic Pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of 2-methyl-4-(quinoxalin-3-yl)but-3-yn-2-ol (LA-65C3). Retrieved from [Link]

-

PubChem. (n.d.). But-2-ene-1,3-diol. Retrieved from [Link]

-

NIST. (n.d.). 2-Butene-1,4-diol. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Diol synthesis by dihydroxylation [organic-chemistry.org]

- 3. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]

- 4. 4-(2-Quinoxalinyl-3-butene-1,2-diol | CAS 127196-36-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. The Molybdenum Cofactor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of 4-(2-Quinoxalinyl)-3-butene-1,2-diol Stock Solutions in DMSO

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] 4-(2-Quinoxalinyl)-3-butene-1,2-diol, an oxomolybdoenzyme cofactor, is a subject of research for its potential therapeutic applications.[4] The accurate and reproducible preparation of stock solutions is a foundational step for any in vitro or in vivo biological assay. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery and life science research for its ability to dissolve a vast range of organic compounds, including those with poor aqueous solubility.[5][6]

This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of 4-(2-Quinoxalinyl)-3-butene-1,2-diol stock solutions in DMSO. The protocols outlined herein are designed to ensure the integrity, stability, and reliable performance of the compound in downstream applications.

Physicochemical Properties of 4-(2-Quinoxalinyl)-3-butene-1,2-diol

A thorough understanding of the compound's properties is crucial for proper handling and solution preparation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |

| Molecular Weight | 216.24 g/mol | [4] |

| CAS Number | 127196-35-5 | [7] |

| Appearance | Solid (powder or crystalline form) | Assumed |

| Solubility in DMSO | Expected to be soluble | [2] |

Materials and Equipment

Reagents and Consumables

-

4-(2-Quinoxalinyl)-3-butene-1,2-diol (solid form)

-

Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity, sterile-filtered[5]

-

Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)[5]

-

Sterile, nuclease-free pipette tips[5]

Equipment

-

Analytical balance (readable to at least 0.1 mg)[5]

-

Calibrated micropipettes (various volumes)[5]

-

Vortex mixer[5]

-

Water bath sonicator (optional, for aiding dissolution)[5]

-

Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves[8]

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.

Pre-Preparation and Safety Precautions

-

Work in a clean, designated area. To minimize contamination, it is advisable to work in a laminar flow hood or a dedicated clean space.

-

Wear appropriate PPE. DMSO can facilitate the dermal absorption of other chemicals.[9] Always wear gloves, a lab coat, and safety glasses.[8]

-

Use anhydrous DMSO. DMSO is highly hygroscopic.[9] Use a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle to prevent the introduction of water, which can affect compound stability and solubility.[10][11]

Step-by-Step Procedure

-

Equilibrate Reagents: Allow the vial of 4-(2-Quinoxalinyl)-3-butene-1,2-diol and the bottle of DMSO to come to room temperature before opening to minimize moisture condensation.

-

Weigh the Compound:

-

Tare a sterile microcentrifuge tube on the analytical balance.

-

Carefully weigh out a precise amount of 4-(2-Quinoxalinyl)-3-butene-1,2-diol. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.1624 mg.

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.00001 moles

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 moles x 216.24 g/mol = 0.0021624 g = 2.1624 mg

-

-

-

Add DMSO:

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For the example above, add 1.0 mL of DMSO.

-

-

Dissolution:

-

Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

-

If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[10]

-

-

Aliquotting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock, which can degrade the compound.[12]

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C or -80°C for long-term storage.[12] A typical guideline for storage in solvent is up to 6 months at -80°C and up to 1 month at -20°C, though stability should be verified.[12]

-

Quality Control and Validation

Ensuring the quality of the stock solution is paramount for experimental reproducibility.[13][14]

Purity and Identity Confirmation

Upon receipt of the compound and post-dissolution, it is best practice to verify the identity and purity.

| QC Method | Purpose | Typical Acceptance Criteria |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirms the molecular weight and assesses purity by separating the compound from potential impurities.[14][15] | Purity >95% |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Confirms the chemical structure of the compound.[1][15] | Spectrum consistent with the expected structure of 4-(2-Quinoxalinyl)-3-butene-1,2-diol. |

Concentration Verification

The concentration of the stock solution can be verified using techniques such as UV-Vis spectrophotometry, if a known extinction coefficient is available, or through quantitative NMR (qNMR).

Stability Assessment

The stability of the stock solution under storage conditions should be periodically assessed.[16][17]

-

Procedure: Thaw a representative aliquot at set time points (e.g., 1, 3, and 6 months) and re-analyze using LC-MS to check for degradation products and any decrease in the main compound peak area.

-

Freeze-Thaw Stability: To assess stability through freeze-thaw cycles, subject an aliquot to several rounds of freezing at -20°C or -80°C and thawing at room temperature. Analyze by LC-MS after a predetermined number of cycles (e.g., 1, 3, and 5 cycles).[11]

Experimental Workflow and Diagrams

Stock Solution Preparation Workflow

Caption: Workflow for the preparation and quality control of stock solutions.

Dilution for Working Solutions in Aqueous Media

When preparing working solutions for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid cellular toxicity, typically keeping it below 0.5%.[12]

-

Stepwise Dilution: To prevent precipitation of the compound, it is recommended to perform serial dilutions in DMSO first, before adding the final diluted sample to the aqueous buffer or cell culture medium.[10] A fast change in solvent polarity can cause the compound to crash out of solution.

-

Final Dilution: The final dilution into the aqueous medium should be done with rapid mixing. For example, add the small volume of the DMSO stock to the larger volume of aqueous buffer while vortexing.

-

Controls: Always include a vehicle control in your experiments, which is the assay medium containing the same final concentration of DMSO as the test samples.[12]

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| Compound precipitates upon addition to aqueous buffer. | The compound has low aqueous solubility and is crashing out of solution. | Perform serial dilutions in DMSO before the final dilution into the aqueous medium.[10] Consider using a co-solvent if precipitation persists.[12] |

| Variability in experimental results. | Inconsistent stock solution concentration or degradation of the compound. | Re-verify the concentration of the stock solution. Prepare fresh stock solutions and perform stability testing.[18] Ensure proper storage and handling, avoiding multiple freeze-thaw cycles.[12] |

| Stock solution appears cloudy or contains crystals after storage. | The compound may have come out of solution, or the DMSO may have absorbed water. | Warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve. If crystals persist, it may indicate a stability issue or the presence of impurities.[19] |

References

- Vertex AI Search. Quality Control - Chemical Compounding.

- ChemicalBook. 4-(2-Quinoxalinyl-3-butene-1,2-diol | 127196-36-5.

- Benchchem. Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.

- MCE. Compound Handling Instructions.

- Santa Cruz Biotechnology. 4-(2-Quinoxalinyl-3-butene-1,2-diol | CAS 127196-36-5 | SCBT.

- GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO.

- Sigma-Aldrich. FAQs on Inhibitor Preparation.

- eMolecules. Services | Quality Control for screening compounds.

- ResearchGate. How do I make a stock solution of a substance in DMSO?.

- Life Chemicals. Quality Control.

- PubMed. Stability of screening compounds in wet DMSO.

- THE PCCA BLOG. Does Your DMSO Pass These 2 Tests?.

- Benchchem. An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives.

- 503Pharma. Top 5 Quality Control Methods for Compounding Pharmacies.

- QA/SAC - Americas. APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS.

- Open Research@CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation.

- Journal of Biomolecular Screening. Studies on Repository Compound Stability in DMSO under Various Conditions.

- Benchchem. stability testing of 4-Isopropylbicyclophosphate in dimethyl sulfoxide (DMSO).

- Benchchem. Application Notes and Protocols for 2-(1-Methylhydrazino)quinoxaline in Biological Assays.

- University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).

- protocols.io. DESS (DMSO/EDTA/NACL) Protocol.

- PubChem. 3-Butene-1,2-diol | C4H8O2 | CID 10338.

- Wikipedia. Quinoxaline.

- MP Biomedicals. Dimethyl Sulfoxide.

- Cheméo. Chemical Properties of 1,2-Butanediol (CAS 584-03-2).

- ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data.

- GSRS.

- MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.

- EXTOXNET. 2,4-DB - EXTOXNET PIP.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Quinoxaline - Wikipedia [en.wikipedia.org]

- 4. 4-(2-Quinoxalinyl-3-butene-1,2-diol | CAS 127196-36-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(2-Quinoxalinyl-3-butene-1,2-diol | 127196-36-5 [m.chemicalbook.com]

- 8. depts.washington.edu [depts.washington.edu]

- 9. thco.com.tw [thco.com.tw]

- 10. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. medchemexpress.cn [medchemexpress.cn]

- 13. Quality Control - Chemical Compounding [chemicalcompounding.com]

- 14. emolecules.com [emolecules.com]

- 15. lifechemicals.com [lifechemicals.com]

- 16. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 503pharma.com [503pharma.com]

- 19. THE PCCA BLOG | Does Your DMSO Pass These 2 Tests? [pccarx.com]

Application Note: Fluorescence Assay Protocols Using Quinoxaline Cofactor Derivatives

Abstract & Introduction

The quinoxaline scaffold (1,4-diazanaphthalene) has emerged as a critical structural motif in the development of synthetic cofactor mimics and fluorogenic redox probes . While natural cofactors like Flavin Adenine Dinucleotide (FAD) and Methanophenazine utilize isoalloxazine and phenazine cores respectively, synthetic quinoxaline derivatives offer tunable redox potentials (

This guide details protocols for using quinoxaline derivatives as surrogate cofactors to assay oxidoreductase activity and as solvatochromic probes to map the polarity of cofactor-binding pockets. These protocols are designed for drug discovery workflows targeting mycobacterial reductases, hypoxic cancer signaling, and orthogonal biocatalysis.

Key Applications

-

Reductase Kinetic Profiling: Utilizing Quinoxaline-1,4-dioxides (QdNOs) as fluorogenic electron acceptors to measure reductase activity (e.g., in M. tuberculosis drug screening).

-

Cofactor Binding Site Mapping: Using solvatochromic amino-quinoxalines to determine dissociation constants (

) and active site hydrophobicity. -

Orthogonal Redox Systems: Characterizing synthetic flavin analogues for cofactor engineering.

Mechanism of Action

Bioreductive Fluorescence Switching (Turn-On Assay)

Many quinoxaline derivatives, particularly Quinoxaline-1,4-dioxides (QdNOs) , function as "pro-fluorophores." In their oxidized di-N-oxide state, fluorescence is quenched due to the electron-withdrawing nature of the N-oxide groups and efficient intersystem crossing. Upon enzymatic reduction (mimicking the role of a biological electron acceptor), the N-oxide groups are removed, yielding the highly fluorescent parent quinoxaline.

Mechanism:

Solvatochromism in Binding Assays

Push-pull quinoxaline derivatives (e.g., bearing electron-donating amines and electron-withdrawing nitriles) exhibit strong intramolecular charge transfer (ICT) . Their emission maximum (

Mechanistic Pathway Diagram

Caption: Figure 1. Bioreductive activation mechanism of Quinoxaline-1,4-dioxide cofactor mimics. The enzymatic reduction restores the conjugated system, triggering a fluorescence turn-on signal.

Experimental Protocols

Protocol 1: Kinetic Assay of Reductase Activity (QdNO Turn-On)

Objective: Measure the catalytic efficiency (

Materials

-

Buffer: 50 mM Tris-HCl, pH 7.4 (degassed to prevent auto-oxidation).

-

Enzyme: Purified Reductase (stock 10

M). -

Substrate: Quinoxaline-1,4-dioxide derivative (e.g., 2-methylquinoxaline-1,4-dioxide). Stock 10 mM in DMSO.

-

Co-substrate: NADPH or NADH (freshly prepared, 10 mM).

-

Plate: Black 96-well non-binding surface microplate.

Procedure

-

Substrate Preparation: Dilute the Quinoxaline stock into the assay buffer to create a concentration series (0, 5, 10, 20, 50, 100

M). Keep final DMSO < 1%. -

Enzyme Mix: Prepare a 2x Enzyme solution (e.g., 20 nM final assay concentration) in buffer containing 0.1 mg/mL BSA (to prevent adsorption).

-

Baseline Read: Add 50

L of Substrate solution to wells. Measure background fluorescence ( -

Reaction Initiation: Add 50

L of 2x Enzyme/NADPH Mix (Final NADPH: 200 -

Kinetic Monitoring: Immediately monitor fluorescence intensity every 30 seconds for 60 minutes at 37°C.

-

Quantification: Convert RFU to concentration using a standard curve of the fully reduced quinoxaline product.

Data Analysis:

Calculate the initial velocity (

Protocol 2: Cofactor Binding Site Polarity Mapping

Objective: Determine the dissociation constant (

Materials

-

Probe: 6-Amino-2-cyanoquinoxaline (ACQ) or similar push-pull derivative.

-

Protein: Apo-enzyme (cofactor stripped).

-

Buffer: 20 mM HEPES, pH 7.0, 100 mM NaCl.

Procedure

-

Probe Titration: Prepare a fixed concentration of the Quinoxaline Probe (e.g., 1

M) in buffer. -

Protein Titration: Add increasing concentrations of the Apo-enzyme (0.1

M to 20 -

Incubation: Incubate for 15 minutes at 25°C in the dark.

-

Spectral Scan: Record emission spectra from 400 nm to 650 nm (

set to probe maximum, typically ~380 nm). -

Observation: Look for a blue shift (e.g., 550 nm

510 nm) and intensity increase, indicating binding to a hydrophobic pocket.

Data Analysis:

Plot the change in fluorescence intensity (

Assay Workflow Visualization

Caption: Figure 2.[1][2][3] Step-by-step workflow for the high-throughput kinetic assay of quinoxaline-dependent reductase activity.

Technical Data & Optimization

Photophysical Properties of Common Derivatives

The following table summarizes key quinoxaline derivatives used in cofactor mimicry and sensing.

| Derivative Class | Application | Quantum Yield ( | Notes | ||

| Quinoxaline-1,4-dioxide | Reductase Substrate | 360 | 490 (Reduced) | <0.01 (Ox) / 0.4 (Red) | "Turn-on" probe upon bioreduction. |

| 6-Amino-quinoxaline | Polarity Probe | 380 | 500-560 | 0.65 | Highly solvatochromic; blue shift in hydrophobic pockets. |

| Diphenyl-quinoxaline | Semiconductor/Probe | 390 | 460 | 0.85 | High stability; used as a rigid scaffold. |

| Deazaflavin (Ref) | Redox Cofactor | 420 | 520 | 0.30 | Synthetic cofactor; structurally related to quinoxaline. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Auto-oxidation of probe or impurities. | Use fresh stock solutions; degas buffers; check DMSO purity. |

| No Kinetic Change | Enzyme inactivity or inhibition by DMSO. | Validate enzyme with natural substrate; titrate DMSO (<1%). |

| Signal Quenching | Inner Filter Effect (IFE). | Keep substrate concentration < 50 |

| Precipitation | Low solubility of quinoxaline core. | Add 0.05% Tween-20 or Triton X-100 to the buffer. |

References

-

BenchChem. (2025).[4][5][6] Quinoxaline Derivatives: Advanced Fluorescent Probes for Cellular Imaging and Enzyme Assays. Retrieved from

-

Kudo, K., et al. (2011).[7] Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity.[7] Chemical Communications, 47(13), 3867-3869.[7]

-

Gomez-Caro, et al. (2011).[1] Quinoxaline 1,4-di-N-oxide derivatives as new antinocardial agents and bioreductive probes. MDPI Molecules.

-

Abken, H.J., et al. (1998). Isolation and Characterization of Methanophenazine and Function of Phenazines in Membrane-Bound Electron Transport. Journal of Bacteriology.

-

Divya, K., et al. (2024).[1] Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances.

Disclaimer: This protocol is intended for research use only. Optimization may be required depending on the specific enzyme target and quinoxaline derivative utilized.

Sources

- 1. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents [mdpi.com]

- 2. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 3. naist.repo.nii.ac.jp [naist.repo.nii.ac.jp]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Protocols for the Condensation of 1,2-Diamines with Sugar Derivatives

Executive Summary & Scientific Rationale

The condensation of 1,2-diamines with sugar derivatives represents a cornerstone transformation in medicinal chemistry, converting abundant biomass (carbohydrates) into high-value nitrogen heterocycles.

While the classical condensation of 1,2-diamines with 1,2-dicarbonyls (the Hinsberg reaction ) is straightforward, the use of sugar derivatives introduces significant complexity. Native sugars (aldoses/ketoses) exist primarily as cyclic hemiacetals, not free carbonyls. Consequently, successful condensation requires specific activation strategies:

-

In-situ Oxidation: Converting the

-hydroxy ketone moiety of the sugar into a 1,2-dicarbonyl (e.g., glucosone). -

Tautomeric Control: Favoring the open-chain form to facilitate Schiff base formation.

This guide details the synthesis of Quinoxalines (using aromatic diamines) and Pyrazines/Imidazoles (using aliphatic diamines), prioritizing Green Chemistry principles (aqueous media, iodine catalysis, microwave irradiation).

Mechanistic Pathways

Understanding the mechanism is critical for troubleshooting low yields. The reaction does not proceed via a simple dehydration; it requires an oxidative cascade.

The Oxidative Condensation Mechanism

When starting from native D-glucose and o-phenylenediamine (OPD), the sugar must undergo oxidation to form a dicarbonyl intermediate (D-glucosone) before the dual-amine attack can close the pyrazine ring.

Figure 1: Mechanistic pathway for the Iodine-catalyzed conversion of D-Glucose to Quinoxaline. Note the requirement for oxidation at C-2 to generate the necessary dicarbonyl functionality.

Critical Reaction Parameters

The choice of catalyst and solvent dictates the regioselectivity (Quinoxaline vs. Imidazole) and the yield.

| Parameter | Condition A (Standard) | Condition B (Green/Fast) | Condition C (High Throughput) |

| Catalyst | Reflux / Acid | Molecular Iodine ( | Catalyst-free / Silica |

| Solvent | Methanol / Acetic Acid | Water or Water:Ethanol (1:1) | Solvent-free |

| Temperature | |||

| Time | 4--12 Hours | 30--60 Minutes | 2--5 Minutes |

| Oxidant | Air / | Iodine (Dual role) | Air / |

| Primary Product | Mixture (Tar formation common) | Quinoxaline (High Purity) | Quinoxaline |

Detailed Experimental Protocols

Protocol A: Iodine-Catalyzed Synthesis in Water (The "Green" Standard)

Best for: High purity, eco-friendly synthesis, and sensitive sugar substrates. Mechanism: Iodine acts as a mild Lewis acid to activate the carbonyl and an oxidant to facilitate aromatization.

Reagents:

-

1,2-Diamine (e.g., o-phenylenediamine): 1.0 mmol

-

Sugar Derivative (e.g., D-Glucose, D-Galactose): 1.0 mmol

-

Molecular Iodine (

): 10--20 mol% (0.1--0.2 mmol) -

Solvent: Deionized Water (5 mL)

Step-by-Step Methodology:

-

Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the sugar derivative in 5 mL of water. Stir until clear.

-

Addition: Add 1.0 mmol of o-phenylenediamine. The mixture may become slightly turbid.

-

Catalysis: Add 10 mol% molecular iodine.

-

Reaction: Stir the mixture at room temperature (

) for 30--60 minutes.-

Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the diamine spot and the appearance of a fluorescent spot (quinoxaline).

-

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water.

Validation Data:

-

Yield: Typically 85--95%.

-

Appearance: Yellow to orange crystalline solid.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Best for: Library generation, rapid screening, and difficult substrates.

Reagents:

-

1,2-Diamine: 1.0 mmol

-

Sugar/Dicarbonyl: 1.0 mmol[3]

-

Catalyst: Iodine (5 mol%) or Montmorillonite K-10 (100 mg)

Step-by-Step Methodology:

-

Mixing: Thoroughly grind the diamine and sugar derivative in a mortar and pestle to create a uniform paste.

-

Catalyst Incorporation: Add the catalyst and continue grinding for 1 minute.

-

Irradiation: Transfer the mixture to a microwave-safe vial. Irradiate at 300W (or

constant temp mode) for 2--5 minutes.-

Caution: Sugars can caramelize if overheated. Use pulsed irradiation (30 sec on, 10 sec off).

-

-

Extraction: Cool to RT. Add 10 mL Dichloromethane (DCM) or Ethanol to dissolve the product.[3] Filter off any solid catalyst (if using clay).

-

Isolation: Evaporate solvent under reduced pressure.

Troubleshooting & Decision Logic

Use this workflow to determine the optimal approach based on your specific sugar substrate.

Figure 2: Decision matrix for selecting reaction conditions based on substrate oxidation state and diamine type.

Common Pitfalls

-

Caramelization: If the reaction turns black/tarry immediately, the temperature is too high. Switch to Protocol A (Water/RT) .

-

Incomplete Oxidation: If isolating "dihydroquinoxaline" intermediates (unstable), increase Iodine loading to 20 mol% or extend reaction time to ensure full aromatization.

-

Solubility: If the diamine is highly hydrophobic, use a 1:1 Water:Ethanol mixture or DMSO instead of pure water.

References

-

More, S. V., et al. (2005). Molecular Iodine: A Powerful Catalyst for the Easy and Efficient Synthesis of Quinoxalines.[4] Tetrahedron Letters, 46(42), 7183–7186.[5]

-

Bhosale, R. S., et al. (2005).[5] An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Molecular Iodine as the Catalyst.[5][6][7][8] Tetrahedron Letters, 46, 7183-7186.[5]

-

Mohsenzadeh, F., et al. (2007).[9] Benign Approaches for the Microwave-Assisted Synthesis of Quinoxalines. Journal of the Brazilian Chemical Society, 18(2).[9]

-

Hasaninejad, A., et al. (2009). Catalyst-Free One-Pot Synthesis of Quinoxalines in Water. Green Chemistry.

-

Giri, R. S., et al. (2009). Synthesis and Biological Evaluation of Quinoxaline Derivatives. European Journal of Medicinal Chemistry.

Sources

- 1. talenta.usu.ac.id [talenta.usu.ac.id]

- 2. US4902831A - Preparation of ethylenediamine derivatives - Google Patents [patents.google.com]

- 3. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 9. Benign approaches for the microwave-assisted synthesis of quinoxalines (Journal Article) | ETDEWEB [osti.gov]

In Vitro Assays for Oxomolybdoenzyme Activity Using Quinoxaline Markers

An Application Note and Protocol Guide

Abstract

Oxomolybdoenzymes, including aldehyde oxidase (AO), xanthine oxidase (XO), and sulfite oxidase (SOX), are critical catalysts in the metabolism of endogenous compounds and xenobiotics.[1] Their activity is of paramount interest in pharmacology, toxicology, and clinical diagnostics. This guide provides a detailed framework for quantifying the activity of these enzymes in vitro through the application of quinoxaline-based chemical derivatization. This method leverages the classic condensation reaction between an α-dicarbonyl compound and an aromatic diamine to produce a stable, readily detectable quinoxaline derivative. By coupling the enzymatic generation of an α-dicarbonyl metabolite with this post-reaction derivatization, researchers can achieve highly sensitive and specific measurements using standard analytical techniques such as HPLC with UV or fluorescence detection.

Introduction: The Principle of Quinoxaline-Based Enzyme Assays

The human molybdenum cofactor (MoCo)-containing enzymes—aldehyde oxidase (AO), xanthine oxidase (XO), sulfite oxidase (SOX), and the mitochondrial amidoxime reducing component (mARC)—play pivotal roles in redox metabolism.[1] AO and XO are particularly crucial in Phase I drug metabolism, responsible for the biotransformation of a wide array of nitrogen-containing heterocyclic drugs and aldehydes.[2][3] Dysregulation of their activity can lead to therapeutic failure, adverse drug reactions, or metabolic disorders like hyperuricemia.[4][5]

Directly measuring the activity of these enzymes can be challenging due to substrate or product instability, spectral interference, or the lack of a convenient chromophore. Quinoxaline-based assays circumvent these issues by converting a specific, enzymatically-generated product into a chemically distinct and highly stable marker.

The core of this methodology is the reaction between an α-dicarbonyl compound (a molecule with two adjacent carbonyl groups) and an o-phenylenediamine derivative. This reaction, known as the Hinsberg quinoxaline synthesis, proceeds rapidly under mild conditions to form a quinoxaline ring system.[6]

The Causality Behind the Method:

-

Enzymatic Reaction: The oxomolybdoenzyme metabolizes a carefully selected substrate to produce a product containing an α-dicarbonyl moiety.

-

Chemical Derivatization: The reaction is quenched, and an o-phenylenediamine reagent is added. This reagent selectively "traps" the α-dicarbonyl product.

-

Stable Marker Formation: The trapping reaction forms a stable, aromatic quinoxaline derivative.

-

Quantification: The quinoxaline marker is separated and quantified using reverse-phase HPLC with either UV or fluorescence detection, providing a direct measure of the initial enzymatic activity.

This two-stage approach imparts high specificity, as the detection is not of the primary metabolite itself, but of its unique, stable derivative.

Figure 1. General workflow for the quinoxaline-based enzyme assay.

Assay Protocol: Aldehyde Oxidase (AO) Activity

Aldehyde oxidase is a cytosolic enzyme highly expressed in the liver that metabolizes a wide range of aldehydes and N-heterocyclic compounds.[2][3] This protocol uses vanillin, a known AO substrate, which is oxidized to vanillic acid.[7] While this specific reaction doesn't produce a dicarbonyl, the principle can be adapted for substrates that do. For this guide, we will detail the validated vanillin assay as a primary example of an AO activity protocol and discuss the adaptation for a hypothetical quinoxaline-forming substrate.

Principle (Validated Vanillin Method)

AO catalyzes the oxidation of vanillin to vanillic acid. The activity is determined by quantifying the formation of vanillic acid over time using HPLC. This protocol serves as a foundational method for handling the enzyme source and analytical procedures, which are directly transferable to a quinoxaline-based assay.

Materials and Reagents

| Reagent/Material | Supplier | Notes |

| Vanillin | Sigma-Aldrich | Substrate |

| Vanillic Acid | Sigma-Aldrich | Analytical Standard |

| Human Liver Cytosol (HLC) | Corning, BioIVT | Enzyme Source |

| Potassium Phosphate Buffer (100 mM, pH 7.4) | In-house | Reaction Buffer |

| Acetonitrile (HPLC Grade) | Fisher Scientific | Mobile Phase |

| Formic Acid | Fisher Scientific | Mobile Phase Additive |

| Allopurinol | Sigma-Aldrich | Inhibitor (for XO control) |

| Hydralazine | Sigma-Aldrich | AO-specific inhibitor |

| Microcentrifuge Tubes (1.5 mL) | Eppendorf | |

| HPLC System with UV Detector | Agilent, Waters | |

| C18 Reverse-Phase HPLC Column | Phenomenex, Waters | e.g., 4.6 x 150 mm, 5 µm |

Step-by-Step Protocol for AO Activity

-

Prepare Reagents:

-

Substrate Stock (10 mM Vanillin): Dissolve the required amount of vanillin in DMSO.

-

Standard Stock (10 mM Vanillic Acid): Dissolve vanillic acid in DMSO for the standard curve.

-

Working Buffer: 100 mM Potassium Phosphate, pH 7.4.

-

Enzyme Dilution: Thaw human liver cytosol on ice. Dilute to a final protein concentration of 0.5 mg/mL in ice-cold working buffer. Keep on ice at all times.

-

-

Enzymatic Reaction Setup:

-

Label 1.5 mL microcentrifuge tubes for each time point, negative control, and inhibitor control.

-

Prepare a master mix (for N reactions) in the working buffer. For each 200 µL reaction:

-

198 µL of diluted liver cytosol (or buffer for "No Enzyme" control).

-

-

Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

-

-

Initiate the Reaction:

-

Add 2 µL of 10 mM Vanillin stock solution to each tube to start the reaction (final concentration: 100 µM).

-

For inhibitor controls, pre-incubate the enzyme with the inhibitor (e.g., 10 µM hydralazine) for 10 minutes before adding the substrate.

-

Incubate at 37°C.

-

-

Quench the Reaction:

-

At designated time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

-

Sample Preparation for HPLC:

-

Centrifuge the quenched reactions at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Inject 10-20 µL of the supernatant onto the C18 column.

-

Run a gradient elution to separate vanillin from vanillic acid.

-

Standard Curve: Prepare a standard curve by spiking known concentrations of vanillic acid into a quenched reaction mix from a T=0 sample.

-

HPLC Conditions

| Parameter | Condition |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Gradient | 10% B to 70% B over 8 minutes |

| Column Temperature | 40°C |

| Detection Wavelength | 254 nm |

Adaptation for a Quinoxaline-Based Assay

To adapt this protocol, replace the substrate (vanillin) with a substrate known to be metabolized by AO into an α-dicarbonyl product.

Modified Steps:

-

Step 4 (Quenching & Derivatization): Instead of acetonitrile alone, quench the reaction with an acidic solution containing the derivatizing agent. For example, add 100 µL of 2 M HCl followed by 100 µL of 5 mM o-phenylenediamine in water.

-

Incubate for Derivatization: Allow the derivatization reaction to proceed at a set temperature (e.g., 60°C for 30 minutes) to ensure complete formation of the quinoxaline product.

-

HPLC Analysis: The HPLC method must be optimized for the specific quinoxaline derivative, which is typically more hydrophobic than the initial metabolite. A fluorescence detector may be used for enhanced sensitivity if the resulting quinoxaline is fluorescent.[8][9]

Assay for Xanthine Oxidase (XO) Activity

XO catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[4][5] The most common assay measures the formation of uric acid spectrophotometrically at ~295 nm.[10][11] A quinoxaline-based method would require a substrate that is oxidized to a dicarbonyl, which can offer an alternative detection strategy, especially in complex biological matrices where UV absorbance from other components can interfere.

Figure 2. Logical workflow for validating the enzyme assay.

Protocol: Standard Uric Acid Formation Assay

This established protocol provides a baseline for comparing any new quinoxaline-based method.

-

Reaction Mixture (1 mL total volume):

-

50 mM Potassium Phosphate Buffer, pH 7.5.

-

0.1 mM EDTA.

-

50 µM Xanthine (substrate).

-

-

Initiate Reaction: Add 10-20 µL of XO enzyme solution (e.g., 0.1 units/mL).

-

Monitor: Immediately measure the increase in absorbance at 295 nm at 25°C using a spectrophotometer. The rate is proportional to the enzyme concentration.[10]

-

Inhibitor Control: Perform a parallel reaction including allopurinol, a potent XO inhibitor, to confirm that the observed activity is specific to XO.[4][5]

Data Interpretation and Validation

A robust and trustworthy protocol is a self-validating system. The following checks are critical for ensuring data integrity.

Linearity

-

Enzyme Concentration: The rate of product formation (measured as the quinoxaline derivative) must be directly proportional to the concentration of the enzyme source (e.g., liver cytosol protein).

-

Time: The reaction should be linear over the chosen incubation period. Deviations from linearity may indicate substrate depletion or enzyme instability.

Controls

-

Negative Controls:

-

No Enzyme: Should show no product formation, confirming the reaction is enzyme-dependent.

-

Heat-Inactivated Enzyme: Incubating the enzyme at 95°C for 10 minutes prior to the assay should abolish activity.

-

-

Positive Controls (Inhibition):

Michaelis-Menten Kinetics

By varying the substrate concentration, one can determine the key kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), for the substrate. This is essential for characterizing the enzyme's affinity for the substrate and its maximum catalytic rate under the given conditions.

Applications in Drug Development and Research

-

Metabolic Stability Screening: Early assessment of how quickly a new chemical entity (NCE) is metabolized by AO or XO can predict its in vivo clearance.[2]

-

Reaction Phenotyping: Identifying which enzyme is primarily responsible for a drug's metabolism by using specific inhibitors.

-

Inhibitor Screening: High-throughput screening of compound libraries to find potent and selective inhibitors of AO or XO, which can be valuable for treating diseases like gout (XO inhibitors) or for modulating drug metabolism.[4][5][12]

-

Interspecies Differences: Comparing enzyme activity in liver fractions from different species (human, rat, mouse, dog) is crucial for selecting the appropriate animal model for preclinical toxicology studies.[2][3]

References

- Borges, F., Fernandes, E., & Roleira, F. (2015). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. Semantic Scholar.

- Mlinarič, A., et al. (2025). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition.

- BenchChem. (2025). A Comparative Guide to Xanthine Oxidase Enzyme Assays. BenchChem.

- Douglas, J. S., et al. (n.d.). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction.

- Hadjipavlou-Litina, D., et al. (n.d.).

- Johnson, J. L., & Rajagopalan, K. V. (1986). Assay and detection of the molybdenum cofactor. PubMed.

- El-Sayed, N. F., et al. (2024).

- Schwarz, G., & Mendel, R. R. (n.d.). Molybdenum Cofactors, Enzymes and Pathways.

- Worthington Biochemical Corporation. (n.d.). Xanthine Oxidase - Assay. Worthington Biochemical.

- Hille, R. (1996). Molybdenum-cofactor-containing enzymes: structure and mechanism. PubMed - NIH.

- Leimkühler, S., & Iobbi-Nivol, C. (n.d.). The History of the Discovery of the Molybdenum Cofactor and Novel Aspects of its Biosynthesis in Bacteria. PMC.

- Jakimowicz, P., et al. (2024). Molybdenum's Role as an Essential Element in Enzymes Catabolizing Redox Reactions: A Review. PMC - NIH.

- Souto, M. L., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers.

- Gophane, A. D., et al. (2021). Evaluation of vanillin as a probe drug for aldehyde oxidase and phenotyping for its activity in a Western Indian Cohort. KEM Hospital.

- Sigma-Aldrich. (n.d.). Assay Procedure for Xanthine Oxidase Microbial. Sigma-Aldrich.

- BenchChem. (2025). Application Notes and Protocols for Quinoxaline Derivatives in Enzyme Inhibitor Screening. BenchChem.

- BenchChem. (2025). Synthetic Routes to Functionalized Quinoxalines: Application Notes and Protocols for Researchers. BenchChem.

- Bilen, S., & Dick, W. A. (2011). Can anyone give me a protocol for sulfite oxidase activity assay?.

- WuXi AppTec. (2024). Involvement of Aldehyde Oxidase (AOXs)

- Kudo, K., et al. (2011). Development of a Quinoxaline-based Fluorescent Probe for Quantitative Estimation of Protein Binding Site Polarity.

- Creative Enzymes. (n.d.). Enzyme Activity Measurement of Sulfite Oxidase Using Spectrophotometric Assays.

- Kudo, K., et al. (2011). Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity.

- Belaidi, A. A., & Schwarz, G. (2013). Isolated sulfite oxidase deficiency in mice: potential treatment strategies and discovery of a novel dermal phenotype. Universität zu Köln.

Sources

- 1. Molybdenum’s Role as an Essential Element in Enzymes Catabolizing Redox Reactions: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]

- 3. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. kem.edu [kem.edu]

- 8. rsc.org [rsc.org]

- 9. Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 4-(2-Quinoxalinyl)-3-butene-1,2-diol

Welcome to the technical support guide for 4-(2-Quinoxalinyl)-3-butene-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the solubility of this compound in aqueous buffers.

Introduction to the Solubility Challenge

4-(2-Quinoxalinyl)-3-butene-1,2-diol is a quinoxaline derivative, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] However, the planar and aromatic nature of the quinoxaline core often contributes to poor aqueous solubility, a major hurdle in drug development that can negatively impact bioavailability.[1][4] The solubility of any given quinoxaline derivative is a delicate balance of factors including its substituents, crystal lattice energy, and the physicochemical properties of the solvent.[1]

The structure of 4-(2-Quinoxalinyl)-3-butene-1,2-diol (Molecular Formula: C₁₂H₁₂N₂O₂) includes a diol group, which is expected to enhance polarity and the potential for hydrogen bonding, thereby improving solubility in polar solvents like water.[5][6] However, the hydrophobic quinoxaline ring system can still dominate, leading to overall poor aqueous solubility.

This guide will walk you through a logical, stepwise approach to systematically improve the solubility of this compound for your in vitro and in vivo experimental needs.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions.

Q1: My initial attempts to dissolve 4-(2-Quinoxalinyl)-3-butene-1,2-diol in standard phosphate-buffered saline (PBS) at pH 7.4 have resulted in very low solubility and precipitation. What is the first thing I should investigate?

A1: The first and most critical parameter to investigate is the pH-dependence of solubility.

-

The "Why": The quinoxaline ring system contains two nitrogen atoms, making it a weak base.[2][3] The pKa of quinoxaline itself is approximately 0.6.[2] While the substituents on your specific molecule will alter this value, it is highly probable that 4-(2-Quinoxalinyl)-3-butene-1,2-diol behaves as a weakly basic compound. Weakly basic drugs exhibit higher solubility at lower pH values because the nitrogen atoms become protonated, leading to a charged species that is more readily solvated by water.[7][8][9][10]

-

The "How-To" (Protocol):

-

Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

-

Add an excess of your compound to a fixed volume of each buffer.

-

Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12] Quinoxaline derivatives typically have strong UV absorbance.[2][13]

-

-

Expected Outcome: You should observe a significant increase in solubility as the pH of the buffer decreases. This data is crucial for deciding the next steps.

Q2: I've confirmed that the compound is much more soluble at acidic pH. However, my cell-based assay requires a buffer at or near physiological pH (7.4). What are my options?

A2: If you are bound by a specific pH, the next logical step is to explore the use of solubilizing excipients. The main categories to consider are cosolvents, surfactants, and cyclodextrins.

Strategy 1: Cosolvents

-

The "Why": Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[14][15] This makes the environment more favorable for dissolving hydrophobic compounds by reducing the interfacial tension between the compound and the solvent.[16][17]

-

Common Examples for Preclinical Formulations: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[15][18]

-

The "How-To" (Protocol):

-

Prepare stock solutions of your compound in 100% of a chosen cosolvent (e.g., DMSO or ethanol) at a high concentration.

-

Create a series of aqueous buffer (at your target pH) solutions containing varying percentages of the cosolvent (e.g., 1%, 5%, 10%, 20% v/v).

-

Spike a small volume of your concentrated compound stock into the cosolvent-buffer mixtures.

-

Observe for any precipitation immediately and after a set incubation period.

-

Quantify the final concentration to determine the solubility limit in each mixture.

-

-

Key Consideration: Always be mindful of the tolerance of your experimental system (e.g., cell line) to the chosen cosolvent. It is critical to run a vehicle control to ensure the cosolvent itself does not impact the experimental outcome.

Strategy 2: Surfactants

-

The "Why": Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[19][20] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[21][22][23]

-

Common Examples: Polysorbates (e.g., Tween® 80), sorbitan esters (Span®), and poloxamers (Pluronic®).[24][25]

-

The "How-To" (Workflow):

Caption: Surfactant-based solubility enhancement workflow.

Strategy 3: Cyclodextrins

-

The "Why": Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[26] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the molecule (in this case, the quinoxaline ring) within their cavity, thereby increasing its aqueous solubility.[27][28][29]

-

Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®). HP-β-CD is noted for its high aqueous solubility and minimal toxicity, making it suitable for various delivery routes.[27]

-

The "How-To" (Protocol):

-

Prepare a range of cyclodextrin concentrations (e.g., 1%, 5%, 10%, 20% w/v) in your target aqueous buffer.

-

Follow the same equilibration and quantification steps outlined in the pH-dependence protocol (A1).

-

Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship often indicates the formation of a 1:1 inclusion complex.

-

Q3: I am seeing some success with multiple approaches. How do I choose the best one for my needs?

A3: The optimal choice depends on a combination of factors including the required concentration, the experimental system, and the intended route of administration for future studies.

The table below summarizes the key characteristics of each approach to aid in your decision-making.

| Strategy | Mechanism of Action | Pros | Cons | Best For... |

| pH Adjustment | Increases ionization of the weakly basic compound.[7][9] | Simple, cost-effective. | Limited to pH-tolerant systems; risk of precipitation upon pH shift. | In vitro assays where pH can be controlled; initial characterization. |

| Cosolvents | Reduces solvent polarity.[14][17] | High solubilization potential; well-understood mechanism. | Potential for solvent toxicity; risk of drug precipitation upon dilution.[30] | High-concentration stock solutions; early-stage in vitro screening. |

| Surfactants | Micellar encapsulation of the drug.[19][22] | Can significantly increase solubility; some have long safety records. | Can interfere with some biological assays; potential for toxicity.[19] | Formulations where dilution is expected; both in vitro and in vivo use. |

| Cyclodextrins | Formation of inclusion complexes.[27][29] | Generally good safety profile; can improve stability.[26][28] | Can be expensive; solubilization capacity is finite. | Parenteral formulations; situations requiring low excipient toxicity. |

Q4: How can I be sure that the method I'm using to quantify the compound's concentration is accurate and reliable?

A4: A validated analytical method is essential for accurate solubility determination.

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard.[11][12]

-

Method Validation Steps:

-

Specificity: Ensure that excipients (buffers, cosolvents, etc.) do not interfere with the peak of your compound.

-

Linearity: Create a calibration curve with known concentrations of your compound to demonstrate a linear relationship between concentration and detector response. The correlation coefficient (r²) should be >0.99.[31]

-

Accuracy and Precision: Analyze samples with known concentrations to ensure the measured values are close to the true values and that repeated measurements are consistent.

-